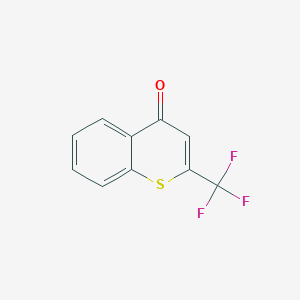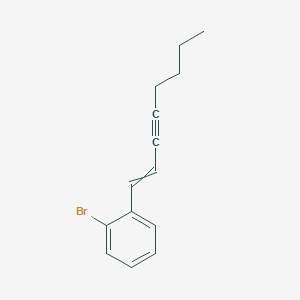
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and an oct-1-en-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, alkenyl, and alkynyl functionalities, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(oct-1-en-3-yn-1-yl)benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The alkenyl and alkynyl groups can be oxidized to form epoxides or diketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(oct-1-en-3-yn-1-yl)aniline or 2-(oct-1-en-3-yn-1-yl)phenol.
Oxidation: Formation of 2-(oct-1-en-3-yn-1-yl)benzene-1,2-diol.
Reduction: Formation of 2-(oct-1-en-3-yn-1-yl)benzene or 2-(oct-1-en-3-yn-1-yl)cyclohexane.
Applications De Recherche Scientifique
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkenyl and alkynyl groups can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, affecting biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of an oct-1-en-3-yn-1-yl group.
1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Contains a cyclopropenyl group, making it structurally distinct.
Uniqueness
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is unique due to its combination of aromatic, alkenyl, and alkynyl functionalities. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Numéro CAS |
153140-77-3 |
|---|---|
Formule moléculaire |
C14H15Br |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-bromo-2-oct-1-en-3-ynylbenzene |
InChI |
InChI=1S/C14H15Br/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h7-12H,2-4H2,1H3 |
Clé InChI |
VDJJCKRLIVSEQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
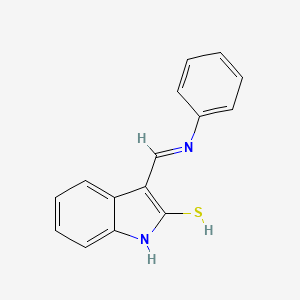
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
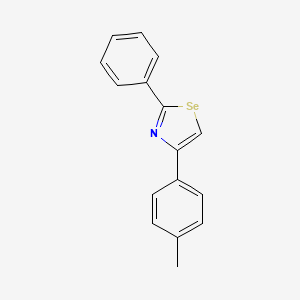
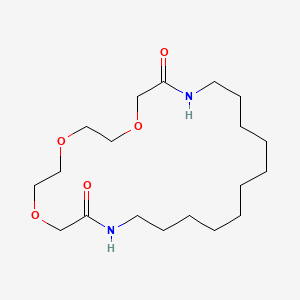
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
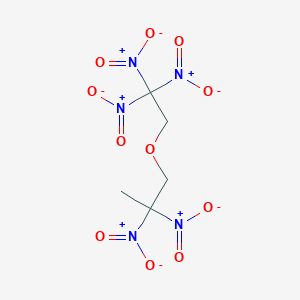
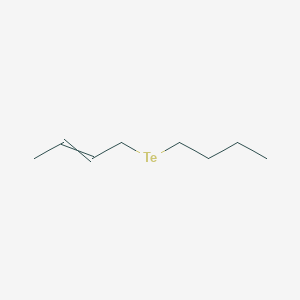
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
